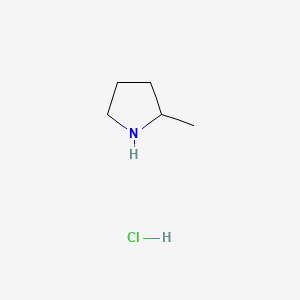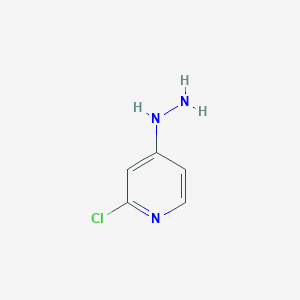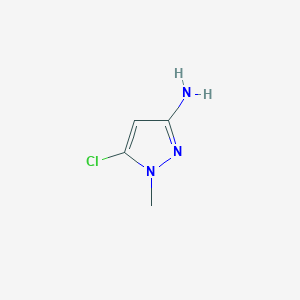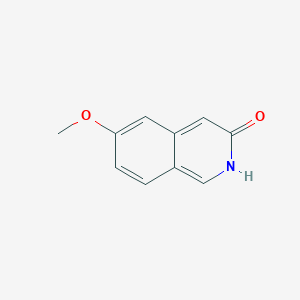
2-Methylpyrrolidine hydrochloride
Descripción general
Descripción
2-Methylpyrrolidine hydrochloride (2-MPHCl) is a synthetic compound that has been used in numerous scientific studies and laboratory experiments. It is a white, crystalline solid with a melting point of 58°C and a molecular weight of 140.6 g/mol. 2-MPHCl is a highly versatile compound, with applications ranging from biochemistry and physiology to pharmacology and toxicology. It is an important molecule for studying the structure and function of proteins, enzymes, and other biomolecules.
Aplicaciones Científicas De Investigación
Synthesis and Reaction
2-Methylpyrrolidine hydrochloride is involved in various synthesis and reaction processes in chemical research. For instance, N-methylpyrrolidine is used in the synthesis of N-methyl-N-tosylpyrrolidinium perchlorate, a stable, crystalline salt useful for selective tosylation of amino groups in the presence of hydroxy groups (Ōishi, Kamata, Kosuda, & Ban, 1972).
Pharmacological Studies
2-Methylpyrrolidine hydrochloride derivatives are studied for their pharmacological properties. For example, R-96544, a derivative, is explored for its role as a 5-HT2A receptor antagonist with potential effects on platelet aggregation (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
Neuroprotection Studies
Compounds like Aminopyrrolidine-2R,4R-dicarboxylated, related to 2-methylpyrrolidine hydrochloride, are investigated for neuroprotective properties against excitotoxic neuronal death, suggesting potential applications in neurodegenerative disease research (Battaglia, Bruno, Ngomba, di Grezia, Copani, & Nicoletti, 1998).
Solubility and Delivery Systems
N-Methyl-2-pyrrolidone, a related compound, is used as a cosolvent in drug delivery systems, enhancing the solubility of low solubility drugs, indicating a potential application of 2-methylpyrrolidine hydrochloride in similar systems (Tarantino, Bishop, Chen, Iqbal, & Malick, 1994).
Environmental and Industrial Applications
In environmental and industrial applications, derivatives like N-methyl-2pyrrolidine are used in scalable production of MoS2 nanosheets, indicating potential in photocatalytic performance and wastewater treatment (Sahoo, Kumar, Sinha, Ghosh, Roy, & Kaviraj, 2020).
Propiedades
IUPAC Name |
2-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-5-3-2-4-6-5;/h5-6H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEIFWYJFOEKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619872 | |
| Record name | 2-Methylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrrolidine hydrochloride | |
CAS RN |
54677-53-1 | |
| Record name | 2-Methylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLPYRROLIDINE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















